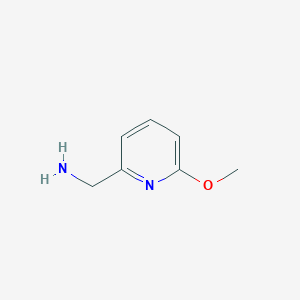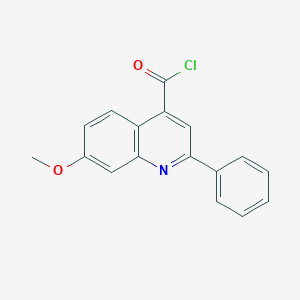
3-Butyn-2-amine, 4-(2-thienyl)-, (S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl cinnamate is the methyl ester of cinnamic acid and is a white or transparent solid with a strong, aromatic odor. It is found naturally in a variety of plants, including fruits like strawberries and some culinary spices such as Sichuan pepper and certain varieties of basil . Methyl cinnamate is widely used in the flavor and perfume industries due to its fruity and sweet, balsamic odor reminiscent of cinnamon and strawberries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl cinnamate can be synthesized through various methods. One common method involves the esterification of cinnamic acid with methanol in the presence of an acid catalyst. For instance, deep eutectic solvents based on choline chloride and p-toluenesulfonic acid have been used to catalyze this reaction efficiently . Another innovative method employs the Heck reaction, where bromobenzene and methyl acrylate are used as substrates under electro-organic conditions .
Industrial Production Methods
In industrial settings, methyl cinnamate is often produced through the esterification of cinnamic acid with methanol using sulfuric acid as a catalyst. this method has environmental drawbacks due to the use of toxic solvents and harsh reaction conditions . Recent advancements have introduced greener alternatives, such as using deep eutectic solvents, which offer a more sustainable approach .
Chemical Reactions Analysis
Types of Reactions
Methyl cinnamate undergoes various chemical reactions, including:
Oxidation: Methyl cinnamate can be oxidized to form cinnamic acid.
Reduction: It can be reduced to form hydrocinnamic acid.
Substitution: Methyl cinnamate can undergo substitution reactions, such as aminolysis to form cinnamamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Amines such as phenylethylamine can be used in the presence of enzymes like Lipozyme® TL IM under continuous-flow microreactors.
Major Products
Oxidation: Cinnamic acid.
Reduction: Hydrocinnamic acid.
Substitution: Cinnamamide derivatives.
Scientific Research Applications
Methyl cinnamate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in plant-insect interactions and as a signaling molecule.
Mechanism of Action
Methyl cinnamate exerts its effects through various mechanisms. For instance, it has been shown to activate the AMPK pathway in HepG2 cells, reducing lipid accumulation and suggesting potential therapeutic applications for metabolic disorders . Additionally, it interacts with ergosterol in fungal cell membranes, contributing to its antifungal activity .
Comparison with Similar Compounds
Methyl cinnamate is unique due to its strong aromatic odor and its wide range of applications. Similar compounds include:
Ethyl cinnamate: Another ester of cinnamic acid, used in flavors and fragrances.
Cinnamyl acetate: Known for its pleasant odor and used in perfumes.
Cinnamic acid: The parent compound, used in the synthesis of various derivatives.
Methyl cinnamate stands out due to its higher concentration in certain plants and its specific applications in both the flavor and fragrance industries .
Properties
CAS No. |
169208-53-1 |
|---|---|
Molecular Formula |
C8H9NS |
Molecular Weight |
151.23 g/mol |
IUPAC Name |
(2S)-4-thiophen-2-ylbut-3-yn-2-amine |
InChI |
InChI=1S/C8H9NS/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6-7H,9H2,1H3/t7-/m0/s1 |
InChI Key |
SPYALXMRZJABRZ-ZETCQYMHSA-N |
SMILES |
CC(C#CC1=CC=CS1)N |
Isomeric SMILES |
C[C@@H](C#CC1=CC=CS1)N |
Canonical SMILES |
CC(C#CC1=CC=CS1)N |
Synonyms |
3-Butyn-2-amine, 4-(2-thienyl)-, (S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68932.png)
![(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-hydroxypropanoic acid](/img/structure/B68933.png)

![1H-Pyrrolo[2,3-b]pyridin-1-amine](/img/structure/B68939.png)


![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate](/img/structure/B68944.png)
![2,3,6,7-Tetrahydrofuro[2,3-f][1]benzofuran-4-carbaldehyde](/img/structure/B68946.png)





